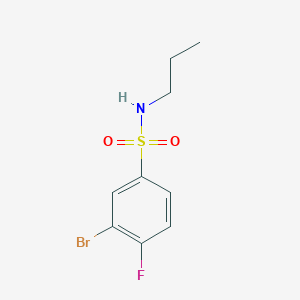

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide

説明

特性

IUPAC Name |

3-bromo-4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFBJLKIVGWZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Bromination of 4-Fluorobenzaldehyde

The critical step in the synthesis is the bromination of 4-fluorobenzaldehyde to introduce the bromine atom at the 3-position. Two main methods have been reported:

| Method | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Zinc Bromide Catalyzed Bromination (WO2010086877A2) | 4-fluorobenzaldehyde added dropwise to a mixture of oleum, iodine, and zinc bromide at 5–35 °C for 2 hrs; bromine added dropwise at 25–45 °C for 3 hrs; stirred at 25–65 °C for 2 hrs; quenched in water below 25 °C; extracted with toluene; purified by distillation | >90% yield; >95% purity | Cost-effective, high selectivity, scalable |

| Ultrasonic-Assisted Bromination (CN109912396B) | 4-fluorobenzaldehyde dissolved in dichloromethane (solution A); sodium bromide and HCl in water (solution B); solutions mixed at 20–25 °C with ultrasonic irradiation; sodium hypochlorite added dropwise over 1 hr; ultrasonic treatment continued; phase separation and crystallization at 31 °C | High purity after crystallization | Mild conditions, environmentally safer |

Reaction Mechanism and Optimization

- Zinc bromide acts as a catalyst facilitating electrophilic bromination with bromine.

- Ultrasonic irradiation enhances mass transfer and reaction rate in the alternative method.

- Temperature control is crucial to avoid over-bromination or side reactions.

- Purification by crystallization or distillation ensures high purity of the aldehyde intermediate.

Conversion to Sulfonamide and N-Propylation

Formation of 3-Bromo-4-fluoro-benzenesulfonamide

The aldehyde intermediate is converted to the corresponding sulfonamide by:

- Reaction with sulfonyl chlorides or sulfonamide-forming reagents.

- Typically involves nucleophilic substitution at the aldehyde or via intermediate steps.

- Conditions are optimized to preserve halogen substituents and avoid side reactions.

N-Propylation of the Sulfonamide

- The sulfonamide nitrogen is alkylated with propyl halides (e.g., propyl bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as DMF or acetonitrile are used to facilitate the reaction.

- Reaction temperature and time are controlled to maximize yield and minimize over-alkylation.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 4-fluorobenzaldehyde | ZnBr2, oleum, iodine, bromine | 5–65 °C | ~7 hrs total | >90 | >95 | High selectivity, industrially viable |

| Alternative bromination | NaBr, HCl, NaOCl, ultrasonic | 20–25 °C | ~1.5 hrs + crystallization | High | High | Mild, environmentally safer |

| Sulfonamide formation | Sulfonyl chloride, base | Room temp to reflux | Several hours | Moderate to high | High | Preserves halogens |

| N-propylation | Propyl halide, base (K2CO3) | RT to 80 °C | Several hours | High | High | Controlled alkylation |

Research Findings and Considerations

- The presence of both bromine and fluorine substituents influences reactivity and biological activity, requiring careful control during synthesis to maintain substitution pattern.

- Continuous flow reactors have been explored in industrial settings to improve efficiency and yield in the bromination step.

- The sulfonamide functional group formation and N-alkylation steps are well-established, but reaction conditions must be optimized to avoid dehalogenation or side reactions.

- Research indicates that substitution at the 3-position with bromine and at the 4-position with fluorine provides favorable biological properties, justifying the synthetic focus on these positions.

化学反応の分析

Types of Reactions

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

科学的研究の応用

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide has several scientific research applications:

作用機序

The mechanism of action of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria.

Pathways Involved: By inhibiting folate synthesis, the compound can disrupt bacterial growth and replication, leading to its antibacterial effects.

類似化合物との比較

Substituent Effects

- Halogen Positioning : The bromine and fluorine in the target compound occupy adjacent positions (3 and 4), creating a dipole moment that may enhance binding to hydrophobic enzyme pockets. In contrast, Example 2 () features fluorine in a chromen ring, which stabilizes π-π interactions in biological targets.

- N-isopropyl in Example 53 provides steric bulk, which may hinder rotational freedom in binding sites .

生物活性

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This compound features a unique structure characterized by a bromine atom, a fluorine atom, and a propyl group attached to a benzene ring, along with a sulfonamide functional group. The combination of these elements contributes to its potential biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄BrFNO₂S

- Molecular Weight : 353.23 g/mol

- CAS Number : 1874673-86-5

The presence of the propyl group may influence the compound's solubility and reactivity, potentially affecting its biological activity and pharmacokinetic properties.

The biological activity of this compound primarily stems from its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis. By disrupting this pathway, the compound can inhibit bacterial growth and replication, showcasing its antibacterial properties .

Molecular Targets

- Dihydropteroate Synthase : Inhibition leads to reduced folate synthesis in bacteria.

- Potential Interaction with Other Enzymes : The compound may also interact with other enzymes involved in metabolic pathways.

Antibacterial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antibacterial effects. The specific activity of this compound has been evaluated in various studies:

- In vitro Studies : Laboratory tests demonstrate effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These results suggest that the compound has promising potential as a lead candidate for antibiotic development .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated various sulfonamide derivatives, including this compound, demonstrating its efficacy against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

- Pharmacokinetic Evaluation : Another research effort assessed the pharmacokinetic profile of this compound, revealing favorable absorption rates and metabolic stability in preliminary animal models. This suggests potential for further development as an oral antibiotic.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-4-fluorobenzene-1-sulfonamide | Lacks propyl group | Moderate antibacterial |

| 4-Bromo-3-fluorobenzene-1-sulfonamide | Different positioning of halogens | Similar activity |

The addition of the propyl group in this compound may enhance its lipophilicity and cellular uptake compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves sulfonylation of a bromo-fluoro-substituted benzene precursor with N-propylamine. Key steps include:

- Sulfonylation: Reacting 3-bromo-4-fluorobenzenesulfonyl chloride with propylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (7–9) to prevent side reactions like hydrolysis .

- Temperature Control: Maintaining temperatures between 0–5°C during sulfonylation to minimize decomposition of reactive intermediates .

- Purification: Use column chromatography or recrystallization to isolate the product. Analytical techniques like HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for verifying purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of the propyl group (δ 0.8–1.5 ppm for CH and CH protons) and sulfonamide functionality (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~320) .

- HPLC: Quantifies purity using a C18 column with UV detection at 254 nm; retention time should match a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or MS data may arise from residual solvents, isotopic impurities (e.g., bromine’s Br/Br split), or rotamers. Strategies include:

- Variable-Temperature NMR: Identify dynamic processes (e.g., hindered rotation of the sulfonamide group) by acquiring spectra at 25°C and 60°C .

- Isotopic Pattern Analysis: Use high-resolution MS to distinguish between molecular ion clusters (e.g., bromine’s 1:1 isotopic ratio) and impurities .

- 2D NMR (COSY, HSQC): Assign overlapping signals and confirm connectivity between the aromatic ring and sulfonamide group .

Q. What strategies are effective for studying the bioactivity of sulfonamide derivatives like this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against carbonic anhydrase or kinases, as sulfonamides often act as inhibitors. Use fluorogenic substrates to monitor activity in real time .

- Molecular Docking: Model interactions between the sulfonamide group and target enzymes (e.g., hydrophobic pockets or zinc-binding sites) using software like AutoDock .

- SAR Studies: Modify substituents (e.g., bromine, fluorine, propyl chain) to correlate structural features with bioactivity trends .

Q. How can reaction conditions be optimized when encountering low yields in the sulfonylation step?

Methodological Answer:

- Solvent Screening: Test alternatives like THF or acetonitrile to improve solubility of intermediates .

- Catalysis: Add a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

- In Situ Monitoring: Use FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm) and optimize reaction time .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data for this compound?

Methodological Answer:

- Computational Adjustments: Refine Hansen solubility parameters (δ, δ, δ) using experimental data from solvents like DMSO or ethanol .

- Experimental Validation: Perform gravimetric solubility assays at controlled temperatures (e.g., 25°C vs. 37°C) to account for thermal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。